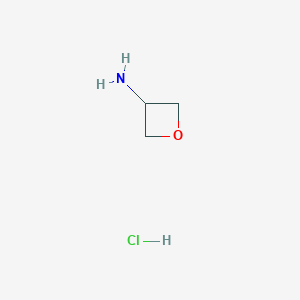

Oxetan-3-amine hydrochloride

説明

Overview of Oxetane (B1205548) Chemistry in Contemporary Medicinal Chemistry

The oxetane ring has become an important structural motif in modern medicinal chemistry. nih.gov Its appeal stems from its ability to act as a versatile tool for fine-tuning the properties of drug candidates. acs.orgdrugbank.com The inclusion of this small, polar heterocycle can lead to improved "druglike" characteristics, particularly enhancing aqueous solubility and metabolic clearance, while also offering advantages for intellectual property. nih.govacs.org The structure of the oxetane ring, with its sp³-hybridized carbon atoms, imparts significant three-dimensionality to molecules, a trait that is increasingly sought after in drug design to improve target selectivity and reduce attrition rates of clinical candidates. nih.govacs.org The electronegative oxygen atom within the ring also creates a powerful inductive electron-withdrawing effect, which can modulate the basicity of nearby functional groups, a useful feature for optimizing drug-receptor interactions. nih.gov

Significance of Oxetane Ring as a Bioisostere

A primary driver of the oxetane ring's adoption in drug discovery is its role as a bioisostere—a chemical substituent that can replace another group within a bioactive molecule without significantly altering its biological activity, yet potentially improving its pharmacokinetic or pharmacodynamic profile. The oxetane motif has been successfully employed as a replacement for several common functional groups. researchgate.netnih.gov

The oxetane ring is recognized as an effective isostere for the carbonyl group found in ketones, esters, and amides. acs.orgbeilstein-journals.orgescholarship.org This is because oxetanes exhibit comparable polarity, hydrogen-bond-accepting ability, and a similar spatial arrangement of the oxygen atom's lone pairs. beilstein-journals.org A significant advantage of this replacement is the enhanced metabolic stability of the oxetane ring, which is not susceptible to the typical metabolic pathways of carbonyls, such as reduction or hydrolysis. beilstein-journals.orgchimia.ch While the potential for oxetanes to mimic carbonyl properties is high, their application was initially limited by synthetic challenges, particularly in creating the 3,3-disubstituted oxetanes needed for this type of replacement. nih.govacs.org

Properties of Oxetane as a Carbonyl Isostere

| Property | Comparison to Carbonyl Group | Benefit in Drug Design |

|---|---|---|

| H-Bonding Ability | Comparable to ketones, aldehydes, and esters. mdpi.com | Maintains key interactions with biological targets. |

| Dipole Moment | Similar to carbonyls. acs.org | Preserves electronic characteristics required for binding. |

| Metabolic Stability | More stable; resistant to hydrolysis and reduction. beilstein-journals.orgchimia.ch | Improves drug half-life and reduces metabolic liabilities. |

| Three-Dimensionality | Increased due to sp³ character. acs.org | Can enhance aqueous solubility and provide access to new chemical space. nih.gov |

The oxetane ring also serves as a valuable bioisostere for the gem-dimethyl group. acs.orgresearchgate.net Medicinal chemists frequently use gem-dimethyl groups to block metabolically weak spots on a molecule. However, this strategy often leads to an undesirable increase in lipophilicity. acs.org Replacing a gem-dimethyl group with an oxetane ring offers a solution by providing similar steric bulk to shield vulnerable sites from metabolic attack while simultaneously reducing lipophilicity due to the polar oxygen atom. acs.orgbeilstein-journals.org This substitution effectively maintains the desired spatial arrangement with improved physicochemical properties. acs.org Pioneering studies demonstrated that this replacement can successfully block metabolic C-H weak spots without the negative lipophilic impact. nih.govacs.org

Comparative Effects of Gem-Dimethyl vs. Oxetane Substitution

| Feature | Gem-Dimethyl Group | Oxetane Ring | Advantage of Oxetane |

|---|---|---|---|

| Metabolic Blocking | Commonly used to block metabolically vulnerable positions. acs.org | Provides steric bulk to block metabolic sites. nih.govbeilstein-journals.org | Fulfills the primary role of metabolic shielding. |

| Lipophilicity (LogP) | Increases lipophilicity. acs.org | Reduces lipophilicity due to its polar nature. acs.orgbeilstein-journals.org | Improves solubility and other pharmacokinetic properties. |

| Molecular Volume | Similar to oxetane. acs.org | Similar to gem-dimethyl. acs.org | Acts as a true spatial mimic. |

| Chemical Space | Primarily lipophilic. | Introduces polarity and H-bond accepting capability. nih.gov | Adds favorable physicochemical properties. |

Oxetane Ring as a Structural Motif in Drug Discovery and Development

The oxetane scaffold has firmly established itself as a valuable motif in contemporary drug discovery, moving beyond its role as a simple bioisostere. nih.govnih.gov Its incorporation is often a key strategy during the lead optimization phase to address issues with a compound's physicochemical properties, such as poor solubility or high metabolic clearance. nih.govacs.org The presence of the oxetane ring is a feature of several compounds that have entered clinical trials. acs.orgnih.gov

Although the parent oxetane was first synthesized in the 19th century, the ring system remained largely an academic curiosity for over a hundred years. beilstein-journals.orgchimia.ch Its potential in medicinal chemistry was not widely recognized until pioneering studies in the early 2000s. researchgate.net A series of influential reports from the research group of Erick M. Carreira in collaboration with scientists at Hoffmann-La Roche, published around 2006, highlighted the use of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups. nih.govacs.org This work is often credited with initiating an "oxetane rush" within the medicinal chemistry community. nih.govacs.org

Initial enthusiasm was tempered by concerns over the potential chemical instability and synthetic difficulty associated with the strained four-membered ring. nih.govacs.org However, subsequent research demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing enhanced stability. nih.govresearchgate.net The growing recognition of its benefits prompted significant efforts in both academic and industrial laboratories to develop new and efficient synthetic methods, making oxetane-containing building blocks, like oxetan-3-amine hydrochloride, more accessible for inclusion in drug discovery programs. nih.govacs.org

Current Trends in Oxetane Motif Utilization

The oxetane motif, a four-membered cyclic ether, has transitioned from a point of academic curiosity to a valuable component in modern drug discovery. nih.govacs.org A significant trend in medicinal chemistry is the use of 3-substituted oxetanes as isosteric replacements for gem-dimethyl and carbonyl groups. beilstein-journals.org This substitution can lead to improved physicochemical properties of drug candidates. For instance, replacing a gem-dimethyl group with an oxetane can reduce lipophilicity and decrease susceptibility to metabolic breakdown, while maintaining a similar molecular volume. beilstein-journals.org When substituting a carbonyl group, an oxetane can offer comparable polarity and hydrogen-bond-accepting capabilities but with greater metabolic stability. beilstein-journals.org

Recent research trends, particularly between 2017 and 2022, have focused on leveraging oxetanes to fine-tune properties such as pKa, aqueous solubility, and metabolic clearance of potential drug compounds. nih.govacs.org The introduction of an oxetane ring, often in the later stages of a drug discovery campaign, has been shown to increase the potency of compounds without negatively affecting other important properties like clearance and toxicity. nih.gov Furthermore, the incorporation of sp³-rich motifs like oxetanes is a growing strategy to decrease the planarity of molecules and enhance their solubility and other physicochemical characteristics without a substantial increase in molecular weight. acs.org This has led to what some have termed an "oxetane rush" in the medicinal chemistry community, driven by the potential for significant improvements in drug-like properties. nih.govacs.org

Role of Oxetanes in Natural Products and Biologically Active Compounds

The oxetane ring is a structural feature in a number of natural products that exhibit significant biological activity. acs.orgeurjchem.com Perhaps the most well-known example is Paclitaxel (Taxol), a potent anti-cancer agent first isolated from the bark of the Pacific yew tree (Taxus brevifolia). acs.org In Taxol, the oxetane ring is believed to act as a conformational lock, rigidifying the structure, or as a hydrogen-bond acceptor, both of which are important for its mechanism of action. acs.org

Specific Focus on this compound

Chemical Identification and Nomenclature in Research Contexts

In academic and research literature, this compound is identified by a consistent set of chemical identifiers and nomenclature. These are crucial for the accurate reporting and replication of scientific findings.

| Identifier | Value |

| IUPAC Name | oxetan-3-amine;hydrochloride |

| CAS Number | 491588-41-1 |

| Molecular Formula | C₃H₈ClNO |

| Molecular Weight | 109.56 g/mol |

| InChI Key | ZGNYUQSBJCCWGF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC1)N.Cl |

The parent compound, Oxetan-3-amine, is also frequently referenced and has its own distinct identifiers.

| Identifier | Value |

| IUPAC Name | oxetan-3-amine |

| CAS Number | 21635-88-1 |

| Molecular Formula | C₃H₇NO |

| Molecular Weight | 73.09 g/mol |

| InChI Key | OJEOJUQOECNDND-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC1)N |

Importance of the Hydrochloride Salt in Research Applications

The use of the hydrochloride salt form of Oxetan-3-amine is a deliberate and strategic choice in research applications, particularly in medicinal chemistry and drug development. Converting amines, which are organic bases, into their hydrochloride salts is a common practice to enhance their water solubility and stability. wikipedia.org This is critical for substances intended for use in medications, as improved solubility can lead to better dissolution in the gastrointestinal tract and consequently, more rapid absorption into the bloodstream. wikipedia.orgpharmaoffer.com

In a research context, the hydrochloride salt of an amine often has a longer shelf-life than its free base form. wikipedia.org The formation of the hydrochloride salt can also be seen as a way to protect the more reactive free amine. wikipedia.org For basic drugs, the hydrochloride is the most common salt form, accounting for approximately 60% of all basic drug salt forms. pharmaoffer.com This preference is due to the low molecular weight and low toxicity of the hydrochloride counterion. pharmtech.com The enhanced stability and solubility imparted by the hydrochloride form make this compound a more reliable and versatile reagent for various research applications. wisdomlib.orgwisdomlib.org

Overview of Oxetan-3-amine as a Core Building Block in Organic Synthesis

Oxetan-3-amine, and by extension its hydrochloride salt, serves as a crucial building block in organic synthesis, particularly for the construction of more complex, biologically active molecules. acs.org The strained four-membered oxetane ring is not merely a passive scaffold; its inherent ring strain can be harnessed to facilitate a variety of chemical transformations. The presence of the amine group at the 3-position provides a key functional handle for further derivatization.

In medicinal chemistry, the incorporation of the oxetane motif via building blocks like Oxetan-3-amine can significantly improve the aqueous solubility, metabolic stability, and lipophilicity of a target compound. researchgate.net The small, polar nature of the oxetane ring allows for the introduction of steric bulk without a corresponding increase in lipophilicity. acs.org Synthetic strategies often rely on the functionalization of pre-formed oxetane building blocks. beilstein-journals.org For example, the amine group of Oxetan-3-amine can undergo reactions such as acylation, alkylation, and nucleophilic substitution to introduce a wide range of molecular diversity. digitellinc.com The development of robust synthetic methodologies for creating and functionalizing such oxetane building blocks is an active area of research, aimed at expanding the toolbox available to organic and medicinal chemists. chemrxiv.orgchemrxiv.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYUQSBJCCWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630133 | |

| Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491588-41-1 | |

| Record name | Oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 491588-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Oxetan 3 Amine Hydrochloride and Its Derivatives

Strategic Approaches to Oxetane (B1205548) Ring Construction for Aminated Oxetanes

The construction of the strained four-membered oxetane ring presents a synthetic challenge. acs.org However, a variety of effective strategies have been developed, broadly categorized into C-O bond-forming cyclizations, C-C bond-forming cyclizations, and cycloadditions. beilstein-journals.org These methods provide access to a diverse range of substituted oxetanes that can be further elaborated to yield aminated derivatives.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone in the synthesis of oxetane rings. acs.org The most prevalent approach involves the formation of a C-O bond through an intramolecular Williamson etherification. This method typically utilizes a 1,3-disubstituted acyclic precursor containing a good leaving group and a hydroxyl group. acs.org While effective, this strategy can be substrate-dependent and may be complicated by side reactions such as Grob fragmentation. acs.org

Alternative intramolecular cyclization strategies focus on the formation of a C-C bond. These methods offer a different disconnection approach and can be advantageous for accessing specific substitution patterns. magtech.com.cn For instance, the oxidative cyclization of malonate Michael adducts with chalcones has been reported to selectively produce oxetane derivatives. acs.org

A more recent and versatile methodology combines alcohol C–H functionalization with Williamson etherification, providing a unique route to oxetanes from simple alcohol precursors under mild conditions. beilstein-journals.org This approach avoids the often multi-step preparation of traditional cyclization precursors and is suitable for late-stage functionalization of complex molecules. nih.gov

Utilizing Oxetan-3-one as a Key Intermediate

Oxetan-3-one has emerged as a highly valuable and versatile building block for the synthesis of 3-substituted oxetanes, including oxetan-3-amine and its derivatives. nih.govacs.orgnih.govwikipedia.org Its commercial availability and the reactivity of its ketone functionality make it an ideal starting material for a variety of transformations. wikipedia.orgchemrxiv.org

The carbonyl group of oxetan-3-one is amenable to a wide range of standard ketone functionalization reactions, providing access to a diverse array of 3-substituted oxetanes. chemrxiv.org These reactions are often carried out under conditions that preserve the strained oxetane ring. Some notable functionalization strategies include:

Strecker Synthesis: Reaction with a cyanide source (e.g., TMSCN) and an amine yields a 3-amino-3-cyano oxetane, which can be further hydrolyzed to produce oxetane amino acids. chemrxiv.org

Henry Reaction: Condensation with nitroalkanes, such as nitromethane, affords 3-hydroxy-3-(nitromethyl)oxetane derivatives, which can be subsequently reduced to the corresponding aminomethyl compounds. chemrxiv.org

Horner-Wadsworth-Emmons Reaction: This reaction transforms oxetan-3-one into α,β-unsaturated ester derivatives, which can undergo further modifications like Michael additions. chemrxiv.org

Organometallic Additions: The addition of various organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group of oxetan-3-one provides access to tertiary oxetan-3-ols. acs.org

These functionalization reactions are summarized in the table below:

| Reaction | Reagents | Product Type |

| Strecker Synthesis | TMSCN, Amine | 3-Amino-3-cyano oxetane |

| Henry Reaction | Nitroalkane, Base | 3-Hydroxy-3-(nitroalkyl)oxetane |

| Horner-Wadsworth-Emmons | Phosphonate ester, Base | α,β-Unsaturated oxetane ester |

| Organometallic Addition | Grignard/Organolithium | Tertiary oxetan-3-ol |

Reductive amination of oxetan-3-one is a direct and widely employed method for the synthesis of 3-aminooxetanes. nih.govwikipedia.org This one-pot reaction involves the condensation of oxetan-3-one with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org This method is highly versatile and can be used to prepare primary, secondary, and tertiary amines by selecting the appropriate amine starting material. libretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org The general scheme for the reductive amination of oxetan-3-one is depicted below:

Scheme: General Reductive Amination of Oxetan-3-one

This approach has proven to be a cornerstone in pharmaceutical and medicinal chemistry for the synthesis of a wide range of biologically active compounds containing the oxetan-3-amine scaffold. nih.gov

Synthesis via Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that can be adapted for the synthesis of substituted oxetane amines. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an amine, a carbonyl compound (such as an α-hydroxy aldehyde or ketone), and a vinyl- or aryl-boronic acid. wikipedia.orgorganic-chemistry.org

While not a direct method for constructing the oxetane ring itself, the Petasis reaction can be used to introduce functionalized side chains onto pre-existing oxetane-containing carbonyl compounds. For instance, an oxetane-3-carbaldehyde (B578757) could be employed as the carbonyl component. A key advantage of the Petasis reaction is its tolerance of a wide variety of functional groups, allowing for the rapid generation of diverse libraries of compounds. wikipedia.org The reaction proceeds under mild conditions and often does not require anhydrous or inert atmospheres. wikipedia.org

A notable application involves the synthesis of spirocyclic oxetane derivatives. A diallyl fragment, accessed via a Petasis reaction with allyl amine, can undergo ring-closing metathesis to construct the spirocyclic system. chemrxiv.org

Stereoselective Synthesis of Oxetan-3-amine Derivatives

The development of stereoselective methods for the synthesis of oxetan-3-amine derivatives is crucial, as the stereochemistry of drug molecules often dictates their biological activity. Several strategies have been developed to control the stereochemical outcome of reactions involving the oxetane core.

One approach involves the use of chiral auxiliaries. For example, Ellman's sulfinimine chemistry has been applied to the synthesis of chiral oxetane-3-amine derivatives. An oxetan-3-tert-butylsulfinimine adduct can be reacted with various organometallic reagents, followed by acidic hydrolysis, to afford chiral primary oxetane-3-amines. researchgate.net

Diastereoselective Petasis reactions can be achieved by using a chiral amine or a chiral carbonyl component. wikipedia.org For instance, the reaction of an α-keto acid with a chiral amine and a vinyl boronic acid can proceed with a high degree of diastereoselectivity. wikipedia.org

Furthermore, gold-catalyzed asymmetric synthesis has been employed to produce chiral oxetan-3-ones from enantiomerically enriched propargylic alcohols with no apparent racemization. nih.gov These chiral ketones can then be converted to chiral oxetan-3-amine derivatives through stereoselective reductive amination or other functionalization reactions.

Scalable Synthetic Protocols for Oxetan-3-amine Hydrochloride

The growing importance of the oxetane motif in pharmaceuticals has driven the development of scalable and robust synthetic routes to key building blocks like this compound. A prevalent strategy for large-scale synthesis begins with the commercially available and relatively inexpensive oxetan-3-one.

One practical, two-step methodology relies on the enhanced reactivity of the ketone in oxetan-3-one. This process involves forming amine-benzotriazole intermediates, which are subsequently reacted with various organometallic reagents to produce a diverse array of amino-oxetanes in good to high yields. researchgate.net This modular and operationally simple approach is noted for its scalability and broad applicability, facilitating the synthesis of derivatives that were previously difficult to produce on a large scale. researchgate.net

Another scalable approach involves a multi-step synthesis starting from dihydroxyacetone dimer, which is converted over four steps to oxetan-3-one. acs.org From oxetan-3-one, a common route to 3-aminooxetane involves the formation of an oxime followed by reduction. An alternative pathway proceeds via 3-hydroxyoxetane, which is converted to a tosylate. Reaction with sodium azide (B81097) yields 3-azidooxetane, which can be reduced to 3-aminooxetane using triphenylphosphine (B44618) or catalytic hydrogenation. acs.org This method has been used for preparing laboratory-scale quantities and is adaptable for larger production.

A one-step synthesis of oxetan-3-one from readily available propargyl alcohol using gold catalysis has also been developed. nih.gov This "open flask" method is efficient and avoids hazardous reagents like diazo ketones, providing a practical entry point for scalable syntheses that ultimately lead to this compound. nih.gov

Table 1: Comparison of Scalable Synthetic Approaches to Oxetane-3-amine and its Precursors

| Starting Material | Key Intermediate(s) | Key Transformation(s) | Scale | Advantage |

|---|---|---|---|---|

| Oxetan-3-one | Amine-benzotriazole adducts | Reaction with organometallics | Scalable | Modular, practical, high yields researchgate.net |

| 3-(Tosyloxyl)oxetane | 3-Azidooxetane | Azide formation and reduction | Laboratory to larger scale | Established route acs.org |

| Propargyl alcohol | α-oxo gold carbene | Gold-catalyzed oxidation | Scalable | One-step to oxetan-3-one, avoids hazardous reagents nih.gov |

Derivatization Strategies for this compound

The versatility of this compound as a synthetic building block stems from the reactivity of both its primary amine and the strained oxetane ring. These reactive sites allow for a wide range of chemical modifications to tailor the molecule's properties for various applications, particularly in drug discovery where it can serve as a bioisostere for gem-dimethyl or carbonyl groups. researchgate.netresearchgate.net

Amine Functional Group Transformations

The primary amine of Oxetan-3-amine is a nucleophilic center that readily participates in a variety of common chemical transformations, allowing for the construction of a diverse library of derivatives.

The primary amine of oxetan-3-amine can be readily acylated to form amide bonds, a fundamental transformation in medicinal chemistry. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling reagent. This derivatization allows for the quantitative conversion of the amine to a stable amide derivative under mild conditions. sigmaaldrich.com The synthesis of 3-(4-substituted aryloxymethyl) oxetan-3-ylamines has been reported, showcasing the utility of amide formation in creating more complex structures. connectjournals.com These reactions are crucial for incorporating the oxetane motif into larger molecules, including peptides and other bioactive compounds.

Alkylation of the amine nitrogen introduces alkyl or aryl substituents, converting the primary amine into a secondary or tertiary amine. Direct N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. While direct alkylation of the amine is a standard transformation, related strategies often involve the alkylation of precursor molecules. For instance, 3-bromo, iodo, and tosylate derivatives of oxetane have been shown to be effective electrophiles for the N-alkylation of heteroaromatic compounds, proceeding via an SN2 mechanism. acs.org

A novel and powerful method for forming N-substituted amino-oxetanes is the defluorosulfonylative coupling (deFS) of oxetane sulfonyl fluorides with amine nucleophiles. nih.govresearchgate.net This reaction represents a significant departure from the typical reactivity of sulfonyl fluorides, which usually undergo Sulfur-Fluoride Exchange (SuFEx) click chemistry. thieme.de

In this process, an aryloxetane sulfonyl fluoride (B91410), upon gentle warming, loses sulfur dioxide and a fluoride ion to generate a planar oxetane carbocation intermediate. nih.govthieme.de This carbocation is then trapped by a wide range of amine nucleophiles, including primary and secondary amines, anilines, and NH-azoles. thieme.denih.gov The reaction mimics the disconnection of a typical amide bond formation, allowing medicinal chemists to leverage vast existing amine libraries to create novel benzamide (B126) bioisosteres. nih.govresearchgate.net Kinetic and computational studies support an SN1 mechanism where the formation of the carbocation is the rate-determining step. thieme.de

Table 2: Examples of Defluorosulfonylative Coupling with Amine Nucleophiles

| Amine Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Primary Alkylamines | K2CO3, MeCN, 60 °C | 3-Aryl-3-(alkylamino)oxetane |

| Secondary Alkylamines | K2CO3, MeCN, 60 °C | 3-Aryl-3-(dialkylamino)oxetane |

| Anilines | K2CO3, MeCN, 60 °C | 3-Aryl-3-(arylamino)oxetane |

| NH-azoles | K2CO3, MeCN, 60 °C | 3-Aryl-3-(azolyl)oxetane |

Data synthesized from findings in referenced articles. thieme.denih.gov

Modifications on the Oxetane Ring System

Direct functionalization of the C-H bonds of the oxetane ring in Oxetan-3-amine is challenging. Therefore, strategies for modifying the ring system typically involve using a precursor, most commonly oxetan-3-one, to install substituents prior to or concurrently with the introduction of the amine group. chemrxiv.org

A variety of well-established ketone functionalization reactions can be applied to oxetan-3-one in an "oxetane-tolerant" manner. These include:

Strecker Synthesis : Using trimethylsilyl (B98337) cyanide (TMSCN) and a dialkylamine to yield a 3-cyano-3-amino oxetane, which serves as a precursor to oxetane amino acids. chemrxiv.org

Grignard Reactions : The addition of organometallic reagents to the ketone to create 3-alkyl- or 3-aryl-oxetan-3-ols. chemrxiv.org

Horner-Wadsworth-Emmons (HWE) Reaction : This transforms oxetan-3-one into α,β-unsaturated ester derivatives, which can be further functionalized via Michael addition. chemrxiv.org

More recent advancements have utilized photoredox catalysis for the decarboxylative alkylation of 3-aryl-3-carboxy-oxetanes. This method generates tertiary benzylic oxetane radicals that can undergo conjugate addition to activated alkenes, yielding 3-aryl-3-alkyl substituted oxetanes. researchgate.net These approaches demonstrate that while direct modification of the saturated oxetane ring is difficult, a rich chemistry exists for creating diverse 3,3-disubstituted patterns from functionalized precursors. chemrxiv.org

Introduction of Substituents at the 3-Position

The introduction of diverse functional groups at the 3-position of the oxetane ring is a critical strategy for modulating the physicochemical properties of oxetane-based compounds. Methodologies for this purpose often begin with the versatile building block, oxetan-3-one. A variety of well-established ketone functionalization reactions have been adapted for this scaffold. chemrxiv.org

One prominent method is the Strecker synthesis , which allows for the creation of α-amino nitriles from ketones. In this context, oxetan-3-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an amine to yield 3-amino-3-cyano oxetane derivatives. Subsequent hydrolysis of the nitrile group under basic conditions, which are tolerant to the oxetane ring, provides access to a range of oxetane amino acid derivatives. chemrxiv.org

Another approach involves the Henry reaction (nitroaldol reaction), where oxetan-3-one reacts with nitroalkanes like nitromethane. This reaction introduces an aminomethyl group alongside a tertiary hydroxyl group at the 3-position after subsequent reduction of the nitro group. chemrxiv.org Furthermore, direct functionalization to produce compounds like 3-(difluoromethyl)oxetane-3-amine hydrochloride has been developed. This synthesis involves a multi-step sequence starting from 3-[(tert-butylsulfinyl)imino]oxetane and difluoromethyl phenyl sulfone, proceeding through desulfonylation and deprotection steps to yield the final substituted product. google.com

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool, transforming oxetan-3-one into α,β-unsaturated ester derivatives. These intermediates are susceptible to further functionalization through Michael addition, enabling the introduction of a wide array of substituents. chemrxiv.org

| Reaction Type | Starting Material | Key Reagents | Product Type |

| Strecker Synthesis | Oxetan-3-one | TMSCN, Dialkylamine | 3-Cyano-3-amino oxetane |

| Henry Reaction | Oxetan-3-one | Nitromethane | 3-(Hydroxymethyl)-3-nitro oxetane |

| HWE Reaction | Oxetan-3-one | Phosphonate esters | α,β-Unsaturated oxetane esters |

| Difluoromethylation | 3-[(tert-butylsulfinyl)imino]oxetane | Difluoromethyl phenyl sulfone, LiHMDS | 3-(Difluoromethyl)oxetane-3-amine |

Spirocyclic Oxetane Derivative Synthesis

Spirocyclic oxetanes, which feature a central carbon atom shared by the oxetane and another ring, are valuable structural motifs in medicinal chemistry, often serving as alternatives to morpholine (B109124). mdpi.com The synthesis of these structures can be achieved through several strategic approaches.

One method involves the intramolecular cyclization of precursors containing both the oxetane core and reactive termini suitable for ring formation. For instance, ring-closing metathesis using a Grubbs catalyst can be employed on diallyl fragments attached to the oxetane core to construct the second ring. chemrxiv.org Another cyclization strategy is iodocyclization, which has also been shown to be tolerant of the oxetane fragment. chemrxiv.org

A different approach builds the second ring onto a pre-formed oxetane. The synthesis of 2-oxa-7-azaspiro[3.5]nonane, for example, can be achieved from N-tosyl-piperidine-4,4-diethyl ester. mdpi.com The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, provides another route. Reactions between cyclic ketones and maleic acid derivatives have been used to generate a variety of functionalized spirocyclic oxetanes. rsc.org These methods facilitate access to novel tetracyclic systems, such as 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], which was synthesized via oxidative cyclization of an o-cycloalkylaminoacetanilide precursor containing a spirocyclic oxetane. mdpi.com

| Synthetic Strategy | Key Reaction | Precursor Type | Example Spirocycle |

| Ring-Closing Metathesis | Olefin Metathesis | Diallyl-substituted oxetane | Fused carbocycles/heterocycles |

| Iodocyclization | Electrophilic Cyclization | Unsaturated oxetane derivative | Fused heterocyclic systems |

| Oxidative Cyclization | Oxone® in Formic Acid | o-cycloalkylaminoacetanilide | Spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] |

| Paternò–Büchi Reaction | [2+2] Photocycloaddition | Cyclic ketone + Alkene | Fused oxetane-cycloalkane systems |

Synthesis of Oxetane Amino Acid Derivatives and Peptidomimetics

Oxetane-containing amino acids are of significant interest as building blocks for peptidomimetics, compounds that mimic or block the biological function of peptides. Their synthesis has been approached through various innovative routes. acs.orgresearchgate.net

A general method involves the aza-Michael addition of amines to methyl 2-(oxetan-3-ylidene)acetate, which is itself prepared from oxetan-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.com This strategy yields 3-substituted 3-(acetoxymethyl)oxetane compounds that serve as amino acid-like building blocks. mdpi.com Another established route is the Strecker synthesis starting from oxetan-3-one, which, after hydrolysis of the intermediate aminonitrile, delivers the desired oxetane amino acid. acs.org More recently, visible-light-induced photocatalytic decarboxylative Giese-type reactions have been developed for the divergent synthesis of versatile 3,3′-disubstituted oxetane amino acids. researchgate.net Additionally, multi-step syntheses starting from carbohydrate precursors like D-xylose have been employed to produce complex derivatives such as 3-fluoro-oxetane δ-amino acids. ingentaconnect.com

Replacement of Amide Bonds with Oxetanyl Amine Fragments

Replacing the labile amide bond in peptides with stable isosteres is a cornerstone of modern medicinal chemistry. The 3-amino-oxetane motif has emerged as a promising surrogate for the amide bond, offering improved metabolic stability and modified conformational properties. rsc.orgnih.gov This bioisosteric replacement mimics the geometry of the amide bond while introducing the polar, metabolically robust oxetane ring. nih.govresearchgate.net

A key synthetic innovation in this area is a defluorosulfonylative coupling reaction. This method couples oxetanyl sulfonyl fluorides with a vast library of available amines, effectively mimicking the standard amide bond disconnection and facilitating broad exploration of amino-oxetane analogues of bioactive amides and marketed drugs. researchgate.net Kinetic and computational studies suggest this reaction proceeds through an SN1 mechanism involving a transient oxetane carbocation. researchgate.net This strategy allows for the replacement of a backbone carbonyl with a 3-amino oxetane heterocycle, fundamentally altering the peptide's properties. rsc.org

Incorporation into Peptide Backbones

The integration of oxetane-containing amino acids into peptide chains is typically achieved using solid-phase peptide synthesis (SPPS). acs.org The process involves the pre-synthesis of oxetane-modified dipeptide building blocks in solution. These building blocks are then incorporated into growing peptide chains using conventional Fmoc-based SPPS protocols. acs.orgnih.gov

This methodology has been successfully applied to create a variety of peptidomimetics, including derivatives of the nonapeptide bradykinin (B550075) and the pentapeptides Met- and Leu-enkephalin. acs.org The synthesis of building blocks with non-glycine residues presents a stereochemical challenge, but practical four-step routes have been developed to produce dipeptides containing contiguous alanine (B10760859) residues, for example. nih.gov Research has shown that incorporating an oxetane ring can induce a turn in the peptide backbone, a conformational change that can be advantageous for processes like peptide macrocyclization. nih.govresearchgate.net However, this modification can also disrupt secondary structures; its introduction into an α-helical peptide was found to cause a significant loss of helicity. rsc.org

Characterization Methodologies for Synthetic Products

Spectroscopic Analysis (NMR, MS, IR)

The structural elucidation and confirmation of synthesized oxetane derivatives rely on a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.comrsc.orgmdpi.com

NMR Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for confirming the core structure and substitution patterns. The characteristic signals for the oxetane ring protons and carbons provide definitive evidence of its presence. For example, in ¹H NMR spectra, the methylene (B1212753) protons of the oxetane ring typically appear as multiplets in specific regions of the spectrum. mdpi.com In more complex derivatives, two-dimensional NMR techniques (e.g., NOESY) are used to establish absolute configurations. rsc.org For fluorinated derivatives, ¹⁹F NMR is also essential. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the synthesized compounds. mdpi.comrsc.org The observed molecular ion peak (e.g., [M+Na]⁺ or [M-H]⁻) is compared to the calculated mass to confirm the elemental composition with high precision. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, the FT-IR spectrum of a novel oxetane-containing lignan (B3055560) revealed characteristic absorption bands for hydroxyl (around 3346 cm⁻¹) and keto (around 1723 cm⁻¹) functional groups, confirming their presence in the final molecule. rsc.org

| Technique | Information Provided | Example Observation |

| ¹H NMR | Proton environment, connectivity, stereochemistry | Methylene protons (CH₂) of the oxetane ring. mdpi.com |

| ¹³C NMR | Carbon skeleton, functional groups | Characteristic chemical shifts for oxetane ring carbons. mdpi.com |

| HRMS (ESI) | Precise molecular weight and formula | Observed molecular ion peak matching calculated value (e.g., C₃₀H₃₂O₉Na, found: 559.1924, calc: 559.1944). rsc.org |

| FT-IR | Presence of functional groups | Absorption band for hydroxyl group (-OH) at ~3346 cm⁻¹. rsc.org |

Chromatographic Purity Assessment (HPLC, LC-MS, UPLC)

The determination of purity for this compound and its derivatives is critical for their application in research and development. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed to assess the purity of these compounds by separating them from potential impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally unstable compounds like oxetane derivatives. The purity of these compounds is typically determined by analyzing the peak area of the main component relative to the total peak area in the chromatogram. In the analysis of various oxetane derivatives, HPLC has been utilized to confirm the purity of synthesized compounds. For instance, in a study exploring the chemical space of oxetanes, the purity of the synthesized molecules was determined using a UV-vis detector. nih.gov

Detailed findings from the HPLC analysis of several oxetane derivatives are presented below, showcasing the retention times and determined purity levels.

Interactive Data Table: HPLC Purity Assessment of Oxetane Derivatives

| Compound Name | Retention Time (min) | Purity (%) |

| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | 6.898 | 98 |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | 8.286 | 93 |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate | 10.332 | 100 |

| 5-chloro-1-methylene-2,3-dihydro-1H-indene | 9.720 | 99.4 |

| 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol | 7.618 | 96 |

| N-phenyl-6,7,8,9-tetrahydrospiro[benzo wa.govannulene-5,3'-oxetan]-2-amine | 9.015 | 96 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for not only determining the purity of a sample but also for confirming the identity of the main component and elucidating the structure of any impurities. Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of oxetane derivatives, as it is a soft ionization method suitable for polar molecules. The calculated and found molecular weights are compared to confirm the identity of the synthesized compounds.

Interactive Data Table: LC-MS Analysis of Oxetane Derivatives

| Compound Name | Calculated Mass (m/z) | Found Mass [M-H]⁻ (m/z) |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | 332.14 | 331.1 |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate | 464.09 | 463.0 |

| N-phenyl-6,7,8,9-tetrahydrospiro[benzo wa.govannulene-5,3'-oxetan]-2-amine | 279.1 | 278.0 |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While specific UPLC data for this compound is not detailed in the provided context, the principles of UPLC make it a highly suitable method for the purity assessment of this compound and its derivatives, offering significant advantages in terms of speed and efficiency. bldpharm.comambeed.com

The stability of the oxetane ring, particularly under the acidic conditions often used in reversed-phase chromatography, is a critical consideration during method development. chemrxiv.org The choice of mobile phase, pH, and column chemistry must be carefully optimized to prevent ring-opening or degradation of the analyte, which would lead to inaccurate purity assessments. chemrxiv.org For amine-containing compounds like this compound, derivatization can sometimes be employed to improve chromatographic behavior and detection sensitivity, although this adds another step to the analytical process. helsinki.fi

Iv. Computational and Theoretical Chemistry of Oxetan 3 Amine Hydrochloride

Molecular Modeling and Simulation of Oxetane-Containing Compounds

Molecular modeling and simulation serve as powerful tools to explore the three-dimensional structure and dynamics of oxetane (B1205548) derivatives. These techniques are crucial for elucidating the conformational preferences and energetic landscapes that govern the molecule's interactions and reactivity.

The oxetane ring is not planar but exists in a puckered conformation to alleviate ring strain. acs.org This puckering is a key determinant of the spatial orientation of its substituents. Computational studies have shown that the introduction of substituents on the oxetane ring can influence the degree of puckering due to steric and electronic interactions. acs.org For 3-substituted oxetanes like Oxetan-3-amine, the substituent can adopt either an axial or equatorial position, with the equatorial conformation generally being more stable.

Table 1: Representative Conformational Properties of the Oxetane Ring

| Property | Typical Value/Description |

|---|---|

| Ring Conformation | Puckered |

| Puckering Angle | Varies with substitution, generally non-zero |

| Substituent Preference (at C3) | Equatorial position is often favored |

| Conformational Dynamics | Rapid ring puckering inversion at room temperature |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the electronic structure and properties of oxetane-containing compounds. These calculations provide detailed information about bond lengths, bond angles, atomic charges, and molecular orbitals, which are essential for understanding the molecule's reactivity and intermolecular interactions.

DFT calculations have been employed to study the ring-opening polymerization of oxetane, revealing the mechanism and energetics of the reaction. rsc.orgrsc.org These studies have shown that the polymerization is driven by the relief of ring strain and proceeds through a cationic intermediate. rsc.orgrsc.org Furthermore, quantum chemical methods have been used to elucidate the mechanism of photochemical reactions involving oxetanes, such as the Paternò-Büchi reaction.

Table 2: Illustrative Data from Quantum Chemical Calculations on Oxetane

| Calculated Property | Method | Representative Value |

|---|---|---|

| C-O Bond Length | B3LYP/6-31G(d,p) | ~1.45 Å |

| C-C Bond Length | B3LYP/6-31G(d,p) | ~1.54 Å |

| C-O-C Bond Angle | B3LYP/6-31G(d,p) | ~92° |

| C-C-C Bond Angle | B3LYP/6-31G(d,p) | ~86° |

| Ring Strain Energy | - | ~25 kcal/mol |

Docking and Molecular Dynamics Simulations for Target Interactions

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the binding of oxetane-containing ligands to their biological targets. dntb.gov.uanih.gov Docking studies can predict the preferred binding orientation of a ligand within the active site of a protein, providing insights into the key interactions that contribute to binding affinity.

For oxetane-containing compounds, docking studies have been used to understand their interactions with various enzymes and receptors. researchgate.net The oxetane oxygen can act as a hydrogen bond acceptor, while the amine group in Oxetan-3-amine hydrochloride can form hydrogen bonds and electrostatic interactions. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the conformational changes that occur upon binding. nih.govdntb.gov.uaresearchgate.net These simulations can reveal the role of the oxetane ring in modulating the ligand's conformation and its interactions with the target protein.

Prediction of Physicochemical and ADMET Properties

The incorporation of an oxetane ring can significantly impact the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule. acs.orgmagtech.com.cn Computational models are widely used to predict these properties early in the drug discovery process.

The presence of the oxetane moiety generally increases the polarity and aqueous solubility of a compound while reducing its lipophilicity (logP). acs.org This is advantageous for improving the pharmacokinetic profile of drug candidates. For instance, the replacement of a gem-dimethyl group with an oxetane ring has been shown to enhance metabolic stability and reduce clearance. acs.org In the case of 3-aminooxetane derivatives, the oxetane ring can lower the pKa of the neighboring amine, which can be beneficial for optimizing drug-receptor interactions and reducing off-target effects. acs.org

Table 3: Predicted Impact of the Oxetane-3-amine Moiety on Physicochemical and ADMET Properties

| Property | Predicted Effect | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | Introduction of a polar ether and amine group |

| Lipophilicity (logP) | Decreased | Increased polarity compared to carbocyclic analogues |

| Metabolic Stability | Generally Increased | Can block sites of metabolism |

| pKa of Amine | Decreased | Inductive effect of the oxetane oxygen |

| hERG Inhibition | Potentially Reduced | Altered lipophilicity and basicity |

Mechanistic Insights from Computational Studies

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving oxetanes. By mapping the potential energy surface of a reaction, these studies can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics.

The ring-opening reactions of oxetanes are of particular interest due to their synthetic utility. nih.govresearchgate.netresearchgate.net Computational studies, often using DFT, have been instrumental in understanding the mechanisms of both acid-catalyzed and nucleophilic ring-opening reactions. rsc.orgrsc.org These studies have clarified the regioselectivity and stereoselectivity of these reactions, which are critical for their application in organic synthesis. For example, DFT calculations have been used to investigate the mechanism of the ring-opening polymerization of oxetane, providing insights into the propagation steps and the role of the catalyst. rsc.orgrsc.org

Furthermore, computational methods have been applied to study the mechanisms of cycloaddition reactions that form oxetane rings, such as the Paternò-Büchi reaction. researchgate.net These studies have helped to explain the observed stereochemical outcomes and the influence of different substituents on the reaction efficiency.

Stability of Oxetane Ring under Reaction Conditions

The stability of the four-membered oxetane ring is a subject of significant interest in computational and theoretical chemistry, largely due to the inherent ring strain that dictates its reactivity. acs.orgbeilstein-journals.org This strain, a consequence of distorted bond angles compared to ideal tetrahedral geometry, makes the oxetane ring susceptible to ring-opening reactions under specific conditions, yet it can also exhibit remarkable stability, contributing to its utility in medicinal chemistry. acs.orgresearchgate.netnih.gov

Computational studies have quantified the ring strain of oxetane to be approximately 107 kJ/mol (25.5 kcal/mol), a value comparable to that of oxiranes (epoxides) and significantly higher than that of the five-membered tetrahydrofuran (B95107) (THF) ring. beilstein-journals.orgresearchgate.netutexas.eduresearchgate.net This high strain energy is a primary thermodynamic driving force for ring-opening reactions. beilstein-journals.org Density functional theory (DFT) calculations have further elucidated the electronic structure and geometry of the oxetane ring, providing insights into its kinetic and thermodynamic stability. beilstein-journals.orgrsc.org For instance, the calculated hydration heat of oxetane is approximately -83 kJ/mol, indicating that ring-opening is a thermodynamically favorable process. rsc.org

| Cyclic Ether | Ring Strain (kcal/mol) |

| Oxirane | 27.3 |

| Oxetane | 25.5 |

| Tetrahydrofuran | 5.6 |

This table compares the ring strain of oxetane with other common cyclic ethers. beilstein-journals.org

The substitution pattern on the oxetane ring plays a crucial role in its stability. nih.gov Theoretical and experimental findings suggest that 3,3-disubstituted oxetanes exhibit enhanced stability. nih.govacs.org This is attributed to steric hindrance, where the substituents physically block the trajectory of external nucleophiles, impeding their attack on the C–O σ* antibonding orbital required for ring-opening. nih.gov Conversely, oxetanes bearing electron-donating groups at the C2 position are predicted to be less stable. nih.gov For this compound, the amine group at the 3-position is a key structural feature influencing its stability profile.

| Parameter | Value |

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

This table presents the structural parameters of the unsubstituted oxetane ring as determined by X-ray crystallography. acs.org

Research has documented the stability of the oxetane moiety under a variety of common synthetic conditions, which is critical for its incorporation into complex molecules.

| Reagent/Condition | Stability of Oxetane Ring |

| Strong Acids (e.g., HCl) | Potential for decomposition/ring-opening chemrxiv.org |

| Basic Conditions (e.g., Hunig's base) | Generally Stable chemrxiv.org |

| H₂, Pd catalyst | Stable nih.gov |

| NaBH₄ | Stable nih.gov |

| (Boc)₂O, DMAP | Stable nih.gov |

| TsOH | Stable nih.gov |

| Aryllithium reagents | Stable nih.gov |

| KOtBu | Stable nih.gov |

This table summarizes the observed stability of the oxetane ring under various common reaction conditions. nih.govchemrxiv.org

V. Future Directions and Emerging Research Areas

Development of Novel Oxetane-Containing Building Blocks

The synthesis and application of new oxetane-containing building blocks are critical for advancing drug discovery. researchgate.netacs.org These efforts are centered on expanding the accessible chemical space and creating innovative tools for library synthesis. The development of scalable synthetic protocols for these building blocks is a key objective, aiming to make them more accessible for broad application in drug development programs. researchgate.netchemrxiv.orgrsc.org

The incorporation of oxetane (B1205548) moieties is a strategic approach to expand the chemical space available to medicinal chemists. nih.gov Unlike flat, aromatic structures that have historically dominated drug discovery, the oxetane ring imparts a distinct three-dimensional character to molecules. nih.govnih.gov This increased three-dimensionality can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov

Oxetan-3-amine and its derivatives serve as versatile building blocks that introduce polarity and a rigid, defined geometry. They are increasingly used as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgacs.orgpharmablock.com This isosteric replacement can lead to profound and beneficial changes in aqueous solubility, lipophilicity, and metabolic stability. acs.orgresearchgate.net For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net This expansion into novel chemical space provides new opportunities for molecular diversity and the discovery of inhibitors for challenging biological targets, such as kinases. mdpi.com

Table 1: Physicochemical Property Modulation by Oxetane Isosteres

| Original Functional Group | Oxetane Bioisostere | Key Property Improvements |

|---|---|---|

| Carbonyl Group | 3-Oxetanyl Group | Increased metabolic stability, circumvention of enzymatic degradation. acs.orgacs.org |

| gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Increased aqueous solubility, reduced lipophilicity, improved metabolic stability. acs.orgresearchgate.net |

Design of DNA-Encoded Peptide Libraries

DNA-Encoded Libraries (DELs) represent a powerful technology for identifying novel binders to protein targets from vast collections of compounds. rsc.orgresearchgate.net A significant area of development in this field is the incorporation of non-proteinogenic (non-natural) amino acids to enhance the structural diversity and therapeutic potential of peptide-based libraries. nih.govacs.org

Oxetane-modified building blocks, derived from precursors like Oxetan-3-amine hydrochloride, are being developed for use in peptide synthesis. scispace.com These building blocks can be incorporated into peptide backbones during solid-phase peptide synthesis (SPPS), creating oxetane-modified peptides (OMPs). scispace.com By functioning as non-natural amino acid surrogates, they introduce unique conformational constraints and physicochemical properties into the peptide structure. The inclusion of such moieties in DELs can improve properties like cell permeability and stability against peptidases, leading to the discovery of more robust and effective therapeutic leads. nih.gov The ability to encode these non-natural components within a diverse library allows for the rapid identification of novel and highly functional non-standard peptides. nih.govscispace.com

Advanced Applications in Drug Design and Development

The unique properties of the oxetane motif are being leveraged for sophisticated applications in the drug design and development pipeline. nih.gov From fine-tuning the properties of lead compounds to tackling specific metabolic challenges, oxetane-containing molecules are proving to be versatile tools for medicinal chemists. nih.gov

The introduction of an oxetane ring is often a successful late-stage strategy to optimize the properties of a lead compound. acs.org Medicinal chemistry campaigns frequently encounter promising compounds that suffer from poor solubility, high metabolic clearance, or undesirable basicity. nih.gov The addition of an oxetane, often via building blocks like 3-amino-oxetane, can simultaneously address several of these parameters. acs.org

A prominent example is the development of the spleen tyrosine kinase (SYK) inhibitor, lanraplenib. Its predecessor, entospletinib, faced challenges including high metabolic clearance. nih.gov By replacing a morpholine (B109124) group with a piperazine-oxetane moiety, researchers significantly improved metabolic stability and selectivity while reducing basicity. nih.govacs.org This strategic modification highlights how an oxetane can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, turning a problematic lead into a viable clinical candidate. nih.gov

Table 2: Example of Lead Optimization with an Oxetane Moiety (Entospletinib to Lanraplenib Development)

| Compound Attribute | Lead Compound (Entospletinib Analog) | Optimized Compound (Lanraplenib) | Rationale/Improvement |

|---|---|---|---|

| Key Moiety | 4-ethyl-piperazine | 4-(oxetan-3-yl)-piperazine | Oxetane reduces basicity and maintains metabolic stability. nih.govacs.org |

| Calculated pKₐH | 8.0 | 6.4 | Reduced basicity leads to improved cell selectivity. nih.govacs.org |

| T-cell vs B-cell Selectivity Ratio | 5 | 10 | Doubled selectivity due to pKₐH modulation. nih.govacs.org |

Addressing Specific Medicinal Chemistry Challenges (e.g., efflux, CYP inhibition)

Oxetane building blocks provide elegant solutions to common medicinal chemistry problems, such as P-glycoprotein (P-gp) efflux and cytochrome P450 (CYP) enzyme inhibition. nih.govexlibrisgroup.com The powerful inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKₐ) of a proximal amine. nih.gov For instance, placing an oxetane ring alpha to an amine can lower its pKₐH by approximately 2.7 units, making it about 500 times less basic. nih.gov This modulation is crucial for reducing interactions with targets like the hERG channel, which can cause cardiotoxicity, and for minimizing off-target effects associated with high basicity. nih.govnih.gov

The successful application of oxetane-containing compounds has spurred their exploration in a wide range of new therapeutic areas. These molecules are being investigated as candidates for treating cancer, viral infections, autoimmune disorders, neurodegenerative conditions, and metabolic diseases. nih.govexlibrisgroup.com The biological targets are just as diverse, including kinases, epigenetic enzymes, and various receptors. nih.gov

Recent breakthroughs in synthetic chemistry are further expanding these possibilities. For example, a novel catalytic method was recently developed to synthesize fluorinated oxetanes from epoxides. news-medical.net The introduction of fluorine can impart desirable attributes for drug discovery, and this new methodology unlocks a previously inaccessible class of molecules. news-medical.net Such advancements provide chemists with new tools to design novel therapeutics, opening up exciting opportunities to develop medicines for diseases that have been difficult to treat. news-medical.net The continued development of new synthetic routes for diverse oxetane building blocks will undoubtedly fuel the discovery of new bioactive small molecules for a wide spectrum of human diseases. rsc.orgnih.gov

Interdisciplinary Research with Oxetan-3-amine Hydrochloridecymitquimica.com

The small, polar, and three-dimensional nature of the oxetane motif makes it an attractive component for exploration in fields beyond traditional medicinal chemistry. acs.org this compound, with its reactive amine group, is particularly well-suited for integration into broader biological and chemical screening platforms. cymitquimica.com

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. This compound is an emerging building block for the creation of such tools. The incorporation of oxetane moieties into complex biomolecules like proteins is a developing area of research. nih.gov For instance, methods for the chemoselective alkylation of cysteine residues in proteins with oxetane-containing reagents have been demonstrated. nih.gov This allows for the site-specific introduction of the oxetane scaffold, potentially modulating the protein's physicochemical properties, such as solubility and metabolic stability, without compromising its intrinsic activity. nih.gov

The amine handle on this compound provides a straightforward point of attachment for linkers, affinity tags, or photoaffinity labels. This functional group allows chemists to synthesize specialized probes for use in chemical proteomics. These probes can be used to identify and map the protein interaction landscapes of bioactive small molecules, helping to elucidate off-target effects and discover novel biological targets. universiteitleiden.nl By attaching this compound to a known pharmacophore, researchers can create tools to study drug-protein interactions in a cellular context.

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify molecules with desired biological activities. arvojournals.org this compound is an ideal starting material for combinatorial library synthesis due to the versatile reactivity of its primary amine.

This amine group can readily participate in a wide range of chemical reactions, such as amidation, reductive amination, and sulfonylation, allowing for the facile attachment of diverse chemical functionalities. By combining this compound with various carboxylic acids, aldehydes, or sulfonyl chlorides in a combinatorial fashion, vast libraries of novel oxetane-containing compounds can be generated. nih.govresearchgate.net These libraries, possessing significant three-dimensional diversity, can be screened against various biological targets, such as kinases or other enzymes, to identify new hit compounds for drug discovery programs. nih.govmdpi.com The oxetane core, in this context, acts as a metabolically stable and polarity-modulating scaffold. acs.orgenamine.net

Interactive Table: Representative Reactions for Combinatorial Synthesis

| Reaction Type | Reactant for Amine | Resulting Linkage | Potential Library Diversity |

| Amidation | Carboxylic Acid (R-COOH) | Amide (-NH-C(=O)-R) | High (Vast number of available carboxylic acids) |

| Reductive Amination | Aldehyde (R-CHO) | Secondary Amine (-NH-CH2-R) | High (Diverse aldehydes are commercially available) |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide (-NH-SO2-R) | Moderate (Good selection of sulfonyl chlorides) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-C(=O)-NH-R) | Moderate (Various isocyanates are accessible) |

Methodological Advancements in Oxetane Synthesis and Characterization

The increasing demand for oxetane-containing building blocks like this compound has spurred significant innovation in synthetic and characterization methodologies. These advancements aim to improve efficiency, expand the scope of accessible structures, and provide deeper structural insights.

Recent years have seen a surge in the development of novel methods for constructing the strained four-membered oxetane ring. nih.gov Key strategies can be broadly categorized as follows:

C–O Bond-Forming Cyclizations: The intramolecular Williamson etherification remains a common and practical approach. beilstein-journals.org Recent advancements focus on milder reaction conditions and novel strategies, such as coupling the etherification with alcohol C–H functionalization to avoid multi-step substrate preparations. beilstein-journals.orgnih.gov

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis due to its versatility and atom economy. nih.govmagtech.com.cn

Ring Expansions: Sulfide ylide-mediated ring expansion of epoxides offers another route to the oxetane core. magtech.com.cn

Other Novel Methods: Emerging strategies include metal hydride atom transfer/radical polar crossover (MHAT/RPC) cycloisomerization of homoallylic alcohols and ring contractions of five-membered rings. beilstein-journals.orgnih.gov

These diverse synthetic routes provide chemists with a robust toolbox for accessing not only the parent Oxetan-3-amine but also a wide array of substituted derivatives, enabling fine-tuning of molecular properties.

Characterization of these molecules relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure and purity of oxetane derivatives. mdpi.com Mass spectrometry (MS) is used to determine the molecular weight, and techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess purity. bldpharm.com For crystalline materials, X-ray crystallography provides definitive proof of the three-dimensional structure, offering valuable insights into bond angles and conformational preferences within the strained ring system. nih.govuni-muenchen.de

Interactive Table: Overview of Oxetane Synthesis Strategies

| Synthesis Strategy | Key Transformation | Advantages | Recent Developments |

| C–O Bond Formation | Intramolecular Williamson Etherification | Practical, versatile | Milder conditions, C-H functionalization coupling beilstein-journals.orgnih.gov |

| [2+2] Cycloaddition | Paternò-Büchi Reaction | Atom-economical, versatile | Lewis acid-catalyzed variants nih.gov |

| Ring Expansion | Epoxide Ring Expansion | Access to substituted oxetanes | Sulfide ylide-mediated methods magtech.com.cn |

| Cycloisomerization | MHAT/RPC of Homoallylic Alcohols | Mild, high-yielding | Access to spirooxetanes beilstein-journals.orgnih.gov |

| Ring Contraction | Photochemical Contraction of Dihydrofurans | Novel disconnection | Aryldiazoacetic acid ester-enabled reactions nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Oxetan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves forming the oxetane ring and introducing the amine group, followed by salt formation. Key steps include:

- Oxetane ring formation : Use cyclization reactions with epoxides or nucleophilic ring-opening agents.

- Amine introduction : Employ reductive amination or substitution reactions.

- Salt formation : React with HCl in a polar solvent (e.g., ethanol).

Optimization requires precise control of temperature, solvent choice (e.g., THF for solubility), and catalytic agents. Purification via recrystallization or column chromatography ensures high yield (>80%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity (e.g., oxetane protons at δ 4.5–5.0 ppm, amine protons at δ 1.5–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using a C18 column with UV detection at 210 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (109.55 g/mol) via ESI-MS in positive ion mode.

Cross-validate data with reference standards and computational predictions (e.g., PubChem data) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Storage : Keep in inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation.

- Emergency Protocols : In case of skin contact, rinse immediately with water; for eye exposure, flush for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions (e.g., pH, temperature).

- Cell lines (e.g., HEK293 vs. HeLa).

- Concentration ranges (IC₅₀ values may differ by 10–100x).

Mitigate issues by: - Conducting dose-response curves across multiple models.

- Standardizing protocols (e.g., ISO guidelines).

- Performing meta-analyses to identify consensus mechanisms .

Q. What computational modeling strategies are recommended to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes/receptors (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- QSAR Modeling : Corrogate structural features (e.g., oxetane ring rigidity) with activity data.

Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. How should researchers design experiments to investigate the stability of this compound under various pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–13).

- Analytical Monitoring : Use HPLC every 24 hours to track degradation products (e.g., oxetane ring-opening).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

Results inform optimal storage conditions and formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。